K1-Hydroperoxyde

Vue d'ensemble

Description

K1-Hydroperoxide Description

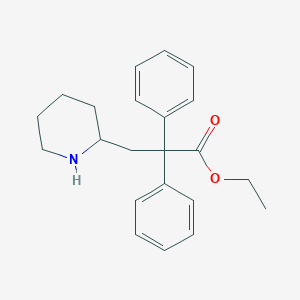

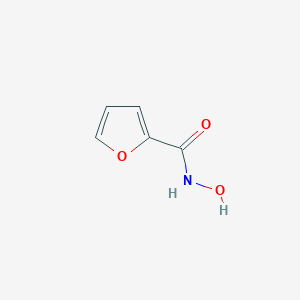

K1-Hydroperoxide is a derivative of vitamin K1, which is involved in various biological processes. It is a metabolite that can be formed through the oxidation of vitamin K1 and has been studied in the context of enzymatic reactions and its role in the hydroxylation of other compounds, such as benzo(a)pyrene . The formation of K1-hydroperoxide is also relevant to the function of the vitamin K-dependent carboxylase, an enzyme that is essential for modifying certain proteins within the body .

Synthesis Analysis

The synthesis of K1-hydroperoxide has been achieved through the oxidation of vitamin K1. This process has been verified by mass spectral analysis and enzymic studies . Additionally, the formation of hydroxy vitamin K [3(2)-hydroxy-2,3-dihydrovitamin K1] has been observed as a metabolite of vitamin K epoxide in vivo, which suggests that K1-hydroperoxide could be an intermediate in this metabolic pathway .

Molecular Structure Analysis

The molecular structure of K1-hydroperoxide has been characterized by mass spectrometry and other spectroscopic methods. These analyses have confirmed the structure of the synthesized K1-hydroperoxide and have provided insights into its reactivity and interactions with other molecules .

Chemical Reactions Analysis

K1-Hydroperoxide is involved in the enzymatic hydroxylation of benzo(a)pyrene, a polycyclic aromatic hydrocarbon, indicating its role as an oxidizing agent in biological systems . Furthermore, it has been implicated as a possible intermediate in the vitamin K-dependent carboxylase reaction, which is responsible for the post-translational modification of certain proteins by converting glutamyl residues to gamma-carboxyglutamyl residues .

Physical and Chemical Properties Analysis

The physical and chemical properties of K1-hydroperoxide have been inferred from its reactivity and stability under various conditions. For instance, the formation of hydroxy vitamin K from vitamin K epoxide in vivo suggests that K1-hydroperoxide may be relatively stable in biological systems . The role of K1-hydroperoxide in the hydroxylation of benzo(a)pyrene by rat lung hydroperoxidase also indicates its chemical reactivity as a hydroperoxide .

Applications De Recherche Scientifique

Synthèse de la vitamine K1 et de ses dérivés

K1-Hydroperoxyde : sert de précurseur dans la synthèse de la vitamine K1 (phylloquinone), qui est essentielle pour la coagulation du sang et la santé osseuse. En raison de sa nature réactive, il peut subir d'autres réactions chimiques, telles que la réduction ou la décomposition, pour produire de la vitamine K1 et des composés apparentés .

Applications antioxydantes et anti-âge en cosmétique

Dans l'industrie cosmétique, le this compound est apprécié pour ses propriétés antioxydantes. Il contribue à prévenir les dommages oxydatifs de la peau, contribuant ainsi aux formulations anti-âge .

Additif alimentaire et conservateur

Ce composé trouve une application dans l'industrie alimentaire en tant que conservateur grâce à sa capacité à inhiber l'oxydation des produits alimentaires, prolongeant ainsi leur durée de conservation et maintenant leur qualité nutritionnelle .

Potentiel thérapeutique en médecine

Des études préliminaires suggèrent que le this compound peut avoir des effets thérapeutiques pour des maladies telles que le cancer et l'ostéoporose. Cependant, des recherches supplémentaires sont nécessaires pour comprendre pleinement ses mécanismes et ses avantages potentiels .

Outil de recherche en études biologiques

Le this compound est utilisé dans la recherche biologique pour étudier le rôle de la vitamine K dans divers processus physiologiques, y compris sa participation à l'activation des protéines dépendantes de la vitamine K responsables de l'hémostase, de la minéralisation osseuse et d'autres fonctions cellulaires .

Bioremédiation environnementale

La recherche indique que certaines souches bactériennes, telles qu'Acinetobacter sp. K1, peuvent s'adapter à des conditions environnementales extrêmes. Ces souches ont montré la présence de gènes comme ahpC, qui sont impliqués dans la réponse au stress oxydatif et peuvent interagir avec des composés comme le this compound .

Mécanisme D'action

Target of Action

K1-Hydroperoxide, also known as Vitamin K1-Hydroperoxide, primarily targets the enzyme γ-carboxylase . This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X . It is indicated in the treatment of coagulation disorders due to faulty formation of these coagulation factors caused by deficiency or interference in the activity of vitamin K .

Mode of Action

The mode of action of K1-Hydroperoxide involves its interaction with its targets and the resulting changes. It acts as a highly reactive oxidizing agent, removing electrons from other reactants during a redox reaction and gaining those electrons to become itself reduced . It can interact with the macromolecular components of microorganisms, such as surface lipids and sugars, amino acids, nucleic acids, and essential enzymes . Its relatively low molecular weight enables it to pass through cell walls/membranes and interact with the internal material of microbial cells .

Biochemical Pathways

The biosynthesis of K1-Hydroperoxide takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of its biosynthesis occurs, at least partially, at the level of key enzymes . It is supposed that scavenging of lipid peroxy radicals and quenching of singlet oxygen are the main functions of tocopherols in photosynthetic organisms .

Pharmacokinetics

The safety, tolerability, pharmacokinetics, and pharmacodynamics of Vitamin K1 formulations, from which K1-Hydroperoxide is derived, are well documented . This makes it primed for clinical application and provides a new strategy for pharmacological control of diseases associated with this mode of cell death .

Result of Action

The molecular and cellular effects of K1-Hydroperoxide’s action involve the formation of tocopherol quinone and its subsequent recycling or degradation . The antioxidant action of tocopherols is related to this process . It is also used as a precursor in the production of vitamin K1, which is an essential nutrient for blood clotting and bone health .

Action Environment

The action, efficacy, and stability of K1-Hydroperoxide can be influenced by environmental factors. For instance, its biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these environmental influences is crucial for optimizing its use and effectiveness.

Orientations Futures

Propriétés

IUPAC Name |

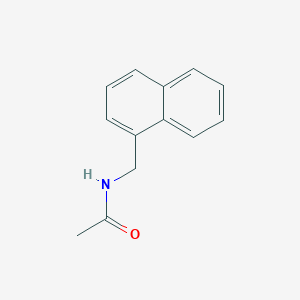

2-[(E)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTUNMUCBDSKNC-XUTLUUPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15576-39-3 | |

| Record name | Vitamin K1-hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015576393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Vitamin K1-hydroperoxide in benzo(alpha)pyrene metabolism according to the research?

A1: The research demonstrates that Vitamin K1-hydroperoxide can act as a cofactor in the enzymatic hydroxylation of benzo(alpha)pyrene (BP) at the 6-position. [] This reaction is catalyzed by soluble rat lung hydroperoxidase. [] The study suggests that Vitamin K1-hydroperoxide is formed through oxidation and then participates in the enzymatic reaction with BP, ultimately leading to the formation of 3,6-BP dione. [] This finding highlights a potential pathway for BP metabolism involving Vitamin K1-hydroperoxide.

Q2: How did the researchers confirm the formation of Vitamin K1-hydroperoxide in their study?

A2: The researchers synthesized Vitamin K1-hydroperoxide and verified its structure using mass spectral analysis. [] Furthermore, they confirmed its involvement in the enzymatic reaction by observing the inhibition of both aryl hydrocarbon hydroxylase activity (responsible for BP hydroxylation) and Vitamin K1-hydroperoxide/hydroperoxidase activity by thiodione (a menadione-glutathione adduct). [] This inhibition suggests a link between Vitamin K1-hydroperoxide formation and BP hydroxylation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

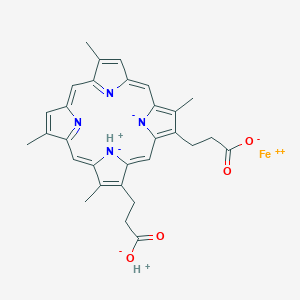

![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)